Species-Independent FSP1 Inhibition vs. iFSP1
viFSP1 exhibits potent inhibition of both human and mouse FSP1 enzymes, whereas iFSP1 is exclusively active against the human enzyme [1]. This species-independence is a direct consequence of distinct binding mechanisms: iFSP1 binds the non-conserved quinone-binding pocket, while viFSP1 targets the evolutionarily conserved NAD(P)H-binding pocket [2].
| Evidence Dimension | Species-specificity of FSP1 enzymatic inhibition |
|---|---|
| Target Compound Data | Human FSP1 IC50 = 34 nM; Mouse FSP1 IC50 = 83 nM |
| Comparator Or Baseline | iFSP1: Human FSP1 EC50 = 103 nM; Mouse FSP1: No activity |
| Quantified Difference | viFSP1 inhibits both human and mouse FSP1 with potent IC50 values; iFSP1 is inactive against mouse FSP1 |
| Conditions | Recombinant FSP1 enzyme inhibition assay; Gpx4 knockout Pfa1 mouse embryonic fibroblasts expressing human or mouse FSP1 |
Why This Matters
Enables researchers to use a single compound across human cell lines and murine in vivo models without switching FSP1 inhibitors, ensuring experimental consistency and translational validity.
- [1] Nakamura T, Mishima E, Yamada N, et al. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation. Nat Struct Mol Biol. 2023;30(11):1806-1815. View Source
- [2] Nature Structural & Molecular Biology. Fig. 6: Human-specific iFSP1 targets the quinone-binding pocket, whereas species-independent viFSP1 targets the NAD(P)H-binding pocket. View Source
